
4-Iodo-3-methylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5IO2S and a molecular weight of 268.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of iodine and a carboxylic acid group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylthiophene-2-carboxylic acid typically involves iodination of 3-methylthiophene-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 4-azido-3-methylthiophene-2-carboxylic acid or 4-thiocyanato-3-methylthiophene-2-carboxylic acid.
Oxidation: Formation of 4-iodo-3-methylthiophene-2-carboxylic sulfoxide or sulfone.
Reduction: Formation of 4-iodo-3-methylthiophene-2-carboxylic alcohol or aldehyde.
Applications De Recherche Scientifique
4-Iodo-3-methylthiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Iodo-3-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 3-Iodo-4-methylthiophene-2-carboxylic acid
- 4-Bromo-3-methylthiophene-2-carboxylic acid
- 4-Chloro-3-methylthiophene-2-carboxylic acid
Comparison: 4-Iodo-3-methylthiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromo and chloro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different binding affinities and reaction pathways .
Propriétés
Formule moléculaire |
C6H5IO2S |
|---|---|
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
4-iodo-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5IO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9) |
Clé InChI |
YJUBQSYVWJJMBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

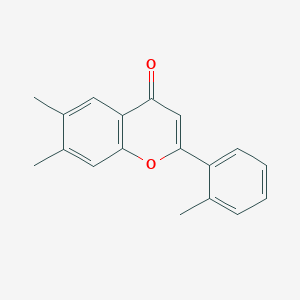

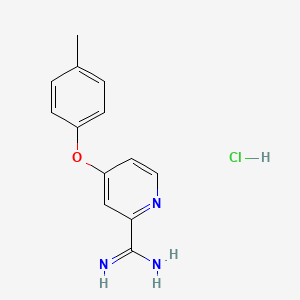

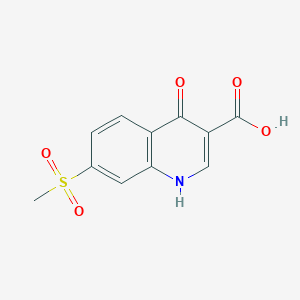
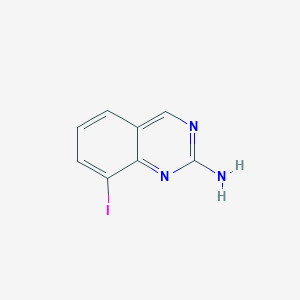
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
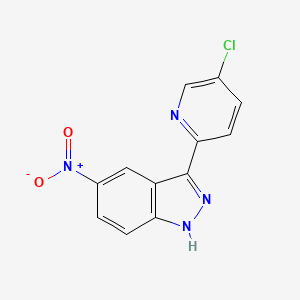
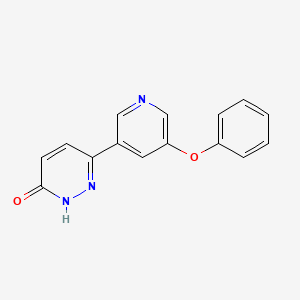
![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)

![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)
